![molecular formula C21H16ClN5OS B2427987 2-(3-Chlorphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazol CAS No. 1031989-35-1](/img/structure/B2427987.png)
2-(3-Chlorphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben neuartige Derivate von [1,2,4]Triazolo[4,3-a]chinoxalin als potenzielle antivirale Mittel synthetisiert . Insbesondere Verbindung 8b zeigte vielversprechende antivirale Aktivität.
- In-vitro-Untersuchungen zur antimikrobiellen Aktivität zeigten, dass mehrere [1,2,4]Triazolo[4,3-a]chinoxalin-Verbindungen antibakterielle und/oder antimykotische Aktivitäten aufweisen .
- Eine kürzlich durchgeführte Studie untersuchte [1,2,4]Triazolo[4,3-a]chinoxalin-Derivate als DNA-Interkalatoren mit potenziellen Antitumor-Eigenschaften .
- Ein Derivat von [1,2,4]Triazolo[4,3-a]chinoxalin erhöhte die Expression von pro-apoptotischen Proteinen (BAX) und Caspasen, während es gleichzeitig das pro-oncogene Bcl-2-Protein herunterregulierte .
- Chinoxaline, eine verwandte Klasse von Verbindungen, weisen eine breite antibakterielle Aktivität auf .
Antivirale Aktivität
Antibakterielle Eigenschaften
DNA-Interkalation für das Potenzial zur Krebsbekämpfung
Modulation von Apoptose-Signalwegen
Breitband-antibakterielle Aktivität
Strukturelle Modifikationen zur Verbesserung der Bioaktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für die Forschung in den Bereichen antiviral, antimikrobiell, anticancer und apoptose ist. Ihre einzigartige Struktur und ihr Potenzial für Modifikationen machen sie zu einem spannenden Forschungsgebiet. Forscher untersuchen weiterhin ihre Anwendungen und Wirkmechanismen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound is designed to intercalate with DNA, a process that involves the insertion of molecules between the planar bases of DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This interaction results in changes to the DNA structure, which can interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death, or apoptosis, a key mechanism in preventing the proliferation of cancer cells .
Pharmacokinetics
These profiles can provide insights into a compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell proliferation. In particular, one derivative of the compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines . This suggests that the compound could have promising anti-cancer properties .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c1-12-17(23-20(28-12)14-6-5-7-15(22)10-14)11-29-21-19-26-25-13(2)27(19)18-9-4-3-8-16(18)24-21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMWQCLTGSKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)
![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)


![4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2427913.png)
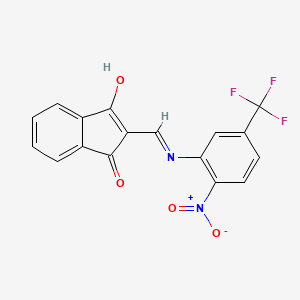
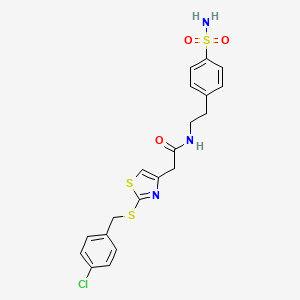
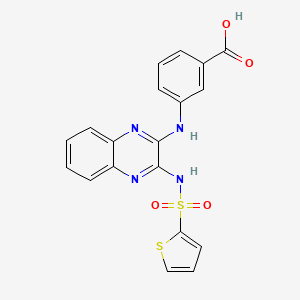
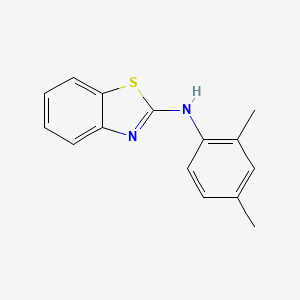
![3-Methyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2427920.png)
![(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2427923.png)
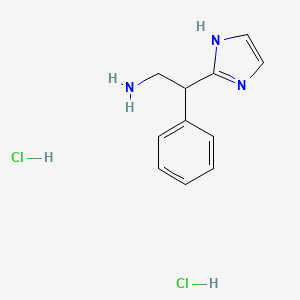
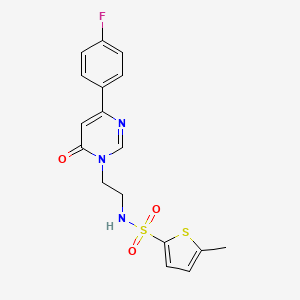
![3-(2-chlorophenyl)-5-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
